molecular formula C7H4ClF2NO2 B2812170 5-Amino-2-chloro-3,4-difluorobenzoic acid CAS No. 1783784-10-0

5-Amino-2-chloro-3,4-difluorobenzoic acid

Cat. No.: B2812170
CAS No.: 1783784-10-0
M. Wt: 207.56
InChI Key: HYCMZTDWYRDTQL-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-3,4-difluorobenzoic acid is a multifunctional benzoic acid derivative with substituents at positions 2 (chloro), 3 and 4 (fluoro), and 5 (amino). Its structure combines electron-withdrawing halogens (Cl, F) and an electron-donating amino group, making it a versatile intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-amino-2-chloro-3,4-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCMZTDWYRDTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1N)F)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-3,4-difluorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-3,4-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

5-Amino-2-chloro-3,4-difluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-3,4-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent type, number, and position significantly influence acidity, solubility, and reactivity. Below is a comparative analysis with key analogs:

Table 1: Comparison of Substituents and Properties
Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Characteristics
5-Amino-2-chloro-3,4-difluorobenzoic acid 5-NH₂, 2-Cl, 3-F, 4-F ~207.56 (calculated) Not available High acidity due to electron-withdrawing halogens; potential pharmaceutical applications
5-Bromo-2,4-difluorobenzoic acid 5-Br, 2-F, 4-F ~237.0 (calculated) Not provided Synthesized with 93–99% purity via bromination; agrochemical intermediate
5-Amino-2,3,4-Trifluorobenzoic Acid 5-NH₂, 2-F, 3-F, 4-F 191.11 203916-57-8 Trifluoro substitution enhances lipophilicity; used in drug synthesis
5-Amino-2,3-difluorobenzoic acid 5-NH₂, 2-F, 3-F ~175.1 (calculated) 874838-32-1 Structural similarity (0.94) to target compound; lacks chlorine
2-Amino-3,4-difluorobenzoic acid 2-NH₂, 3-F, 4-F ~175.1 (calculated) 158580-94-0 Amino at position 2 alters electronic effects; lower acidity vs. target
Key Findings :
  • Acidity: The target compound’s acidity is higher than 2-amino-3,4-difluorobenzoic acid due to the electron-withdrawing chlorine at position 2, which stabilizes the deprotonated carboxylate . However, it is less acidic than 3,4-difluorobenzoic acid (lacking amino and Cl), where halogens dominate acidity enhancement .
  • Synthesis : Brominated analogs (e.g., 5-Bromo-2,4-difluorobenzoic acid) are synthesized efficiently using brominating agents in sulfuric acid , suggesting that similar methods could apply to chlorinated derivatives with modifications.
  • Applications: The trifluoro analog (5-Amino-2,3,4-Trifluorobenzoic Acid) is a pharmaceutical intermediate, while brominated derivatives are prioritized in agrochemicals . The target compound’s chloro and amino groups may confer unique bioactivity in drug discovery.

Positional Isomerism and Reactivity

  • 5-Amino-2,3-difluorobenzoic acid (CAS 874838-32-1) lacks the chlorine atom, reducing steric hindrance and electronic withdrawal. This increases its solubility in polar solvents compared to the target compound .
  • 2-Amino-3,4-difluorobenzoic acid (CAS 158580-94-0) positions the amino group ortho to the carboxylate, weakening acidity due to intramolecular hydrogen bonding with the carboxylic group .

Isotopic and Deuterated Analogs

3,4-Difluorobenzoic acid-d₃ (CAS 1219798-70-5) and similar deuterated compounds are used as isotopic labels in metabolic studies .

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